molecular formula C15H13N3O B2933797 2-aminomethyl-3-phenyl-3 h-quinazolin-4-one CAS No. 22126-97-2

2-aminomethyl-3-phenyl-3 h-quinazolin-4-one

Cat. No.: B2933797
CAS No.: 22126-97-2
M. Wt: 251.289
InChI Key: CZRPKCIAWIDQLI-UHFFFAOYSA-N
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Description

2-Aminomethyl-3-phenyl-3H-quinazolin-4-one is a quinazolinone derivative characterized by a fused bicyclic structure with an aminomethyl group at position 2 and a phenyl substituent at position 2. Quinazolinones are heterocyclic compounds of significant pharmaceutical interest due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This compound serves as a key intermediate in synthesizing more complex derivatives for drug discovery .

Properties

IUPAC Name

2-(aminomethyl)-3-phenylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O/c16-10-14-17-13-9-5-4-8-12(13)15(19)18(14)11-6-2-1-3-7-11/h1-9H,10,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZRPKCIAWIDQLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-aminomethyl-3-phenyl-3H-quinazolin-4-one typically involves the condensation of 2-aminobenzamide with substituted benzaldehyde, followed by an S_N2 substitution reaction with haloalkane . Another efficient approach involves a one-pot intermolecular annulation reaction of o-amino benzamides and thiols, which is transition metal and external oxidant-free .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, considering the availability of starting materials and the simplicity of the reaction conditions.

Chemical Reactions Analysis

Cyclocondensation Reactions

The compound is synthesized via cyclocondensation of anthranilic acid derivatives with aldehydes or ketones. For example:

  • Source : A base-promoted SNAr reaction using N-methylbenzamide and benzamide with Cs₂CO₃ in DMSO at 135°C yields 3-methyl-2-phenylquinazolin-4(3H)-one (70% yield) .

  • Source : A three-step synthesis involving:

    • Schotten-Baumann reaction of anthranilic acid with benzoyl chloride.

    • Condensation with hydrazine hydrate to form 3-amino-2-phenylquinazolin-4(3H)-one.

    • Mannich reactions with formaldehyde and amines (e.g., aniline, dicyclohexylamine) to introduce substituents .

Transition-Metal-Free Routes

Source : A one-pot annulation of o-amino benzamides and thiols under oxidant-free conditions achieves yields up to 98% for 2-arylquinazolinones .

Aminomethyl Group Modifications

The aminomethyl (-CH₂NH₂) group undergoes:

  • Mannich Reactions : Reacts with formaldehyde and secondary amines (e.g., piperazine, indole derivatives) to form tertiary amines (Table 1) .

  • Acylation : Forms amides when treated with acyl chlorides or anhydrides.

Quinazolinone Core Reactivity

  • Electrophilic Aromatic Substitution : Bromination or nitration occurs at the C6/C8 positions of the benzene ring .

  • Nucleophilic Attack : Thiols promote dehydroaromatization at the pyrimidine ring .

Table 1: Representative Reactions and Conditions

Reaction TypeReagents/ConditionsProductYieldSource
Mannich Reaction Formaldehyde + dicyclohexylamine, EtOH2-Phenyl-3-(dicyclohexylaminomethyl)quinazolin-4-one90.5%
SNAr Alkylation Benzamide, Cs₂CO₃, DMSO, 135°C3-Methyl-2-phenylquinazolin-4(3H)-one70%
Thiol-Mediated Annulation Thiols, no oxidants2-Arylquinazolin-4(3H)-ones85–98%
Hydrazone Formation Hydrazine hydrate, ethanol3-Amino-2-phenylquinazolin-4(3H)-one79–85%

Antimicrobial Activity

  • Source : 2-Alkyl/aryl-3-(phenylamino)quinazolin-4(3H)-ones exhibit potent antibacterial activity against Staphylococcus aureus and E. coli. Compound 4a (unsubstituted at C2) outperforms tetracycline .

  • Source : The aminomethyl group enhances interactions with bacterial enzymes, disrupting protein synthesis.

Analgesic Activity

  • Source : 2-Phenyl-4(3H)-quinazolinone derivatives show significant pain relief in acetic acid-induced writhing tests, surpassing aspirin .

Mechanistic Insights

  • Dehydroaromatization : Thiols act as hydrogen donors to stabilize intermediates during cyclization .

  • Base Catalysis : Cs₂CO₃ facilitates deprotonation in SNAr reactions, accelerating ring closure .

Stability and Reactivity Trends

  • pH Sensitivity : The quinazolinone ring undergoes hydrolysis under strongly acidic/basic conditions .

  • Thermal Stability : Stable up to 250°C, making it suitable for high-temperature reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

Quinazolin-4(3H)-one derivatives vary in substituents at positions 2 and 3, leading to distinct chemical and biological properties. Below is a comparative analysis of structurally related compounds:

Compound Name Substituents (Position 2/3) Molecular Formula Molecular Weight Key Properties/Applications References
2-Aminomethyl-3-phenyl-3H-quinazolin-4-one 2: -CH2NH2; 3: -Ph C15H13N3O 251.29 High reactivity in Mannich reactions; antimicrobial potential
3-Amino-2-(4-methylphenyl)-3H-quinazolin-4-one 2: -p-tolyl; 3: -NH2 C15H13N3O 251.29 Used in glycosylamine synthesis; moderate solubility in polar solvents
3-Amino-2-(2-chlorophenyl)-3H-quinazolin-4-one 2: -Cl-Ph; 3: -NH2 C14H10ClN3O 271.70 Improved yield via microwave synthesis (85% vs. 65% conventional)
3-Benzyl-2-methylquinazolin-4(3H)-one 2: -CH3; 3: -CH2Ph C16H14N2O 250.30 Lipophilic; explored for CNS activity
2-(Cinnamylthio)-3-(p-tolyl)-3H-quinazolin-4-one 2: -S-CH2CH=CHPh; 3: -p-tolyl C24H20N2OS 384.49 Enhanced anti-inflammatory activity
3-Amino-2-phenoxymethyl-3H-quinazolin-4-one 2: -CH2OPh; 3: -NH2 C15H13N3O2 267.29 Improved solubility due to ether linkage

Physicochemical Properties

  • Solubility : Polar substituents (e.g., -NH2, -OCH2Ph) improve aqueous solubility, whereas lipophilic groups (e.g., -CH2Ph) enhance lipid bilayer penetration .
  • Stability : Electron-withdrawing groups (e.g., -Cl) increase hydrolytic stability compared to electron-donating substituents .

Research Findings and Trends

Recent studies highlight the following trends:

Microwave synthesis is increasingly favored for quinazolinones, offering energy efficiency and scalability .

Hybrid derivatives (e.g., triazole-quinazolinone conjugates) show synergistic biological activities .

Structure-activity relationship (SAR) studies emphasize the critical role of position 2 substituents in modulating target selectivity .

Biological Activity

2-Aminomethyl-3-phenyl-3H-quinazolin-4-one is a compound belonging to the quinazolinone family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its cytotoxicity, antimicrobial properties, and potential as an analgesic and anti-inflammatory agent.

Chemical Structure and Properties

The chemical structure of 2-aminomethyl-3-phenyl-3H-quinazolin-4-one can be represented as follows:

Molecular Formula C11H10N2O\text{Molecular Formula }C_{11}H_{10}N_{2}O
Molecular Weight 186.21 g mol\text{Molecular Weight }186.21\text{ g mol}

1. Cytotoxic Activity

Numerous studies have explored the cytotoxic effects of quinazolinone derivatives against various cancer cell lines. For instance, a series of quinazolin-4(3H)-one derivatives were synthesized and tested against human breast adenocarcinoma (MCF-7) and ovarian carcinoma (A2780) cell lines. The results indicated that certain derivatives exhibited significantly lower IC50 values compared to the positive control, lapatinib, suggesting potent cytotoxic activity.

CompoundIC50 (MCF-7)IC50 (A2780)
2j3.79 ± 0.9612.11 ± 1.03
3g0.14 ± 0.030.14 ± 0.03
Lapatinib5.9 ± 0.7412.11 ± 1.03

These findings highlight the potential of these compounds as effective agents in cancer therapy .

2. Antimicrobial Activity

Quinazolinone derivatives, including 2-aminomethyl-3-phenyl-3H-quinazolin-4-one, have demonstrated notable antimicrobial properties. A study screened several derivatives against various bacterial strains and found that some exhibited significant antibacterial activity.

CompoundBacterial StrainZone of Inhibition (mm)
A3E. coli15
A5S. aureus20

These results suggest that modifications to the quinazolinone structure can enhance antimicrobial efficacy .

3. Analgesic and Anti-inflammatory Activity

Research has indicated that certain quinazolinone derivatives possess analgesic properties comparable to standard analgesics like aspirin and indomethacin. In one study, compounds derived from quinazolinones were tested in a mouse model for their analgesic effects using the acetic acid-induced writhing test.

CompoundAnalgesic Activity (compared to control)
Compound 1Significant
Compound 2Moderate
Compound 3Higher than Aspirin

The results demonstrated that some compounds could effectively reduce pain responses, indicating their potential use in pain management therapies .

Case Studies

Several case studies have highlighted the therapeutic potential of quinazolinone derivatives:

  • Cytotoxicity Against MCF-7 Cells : A study synthesized a series of quinazolinone derivatives and evaluated their cytotoxic effects, revealing that specific modifications led to enhanced activity against MCF-7 cells.
  • Antiviral Activity : Compounds derived from quinazolinones were tested against various viruses, showing promising antiviral effects, particularly against herpes simplex virus types .

Q & A

Basic Research Questions

Q. What safety protocols are critical during the synthesis of 2-aminomethyl-3-phenyl-3H-quinazolin-4-one?

  • Answer: Mandatory precautions include wearing protective eyewear, gloves, and masks to avoid skin contact or inhalation. Experiments generating toxic byproducts should be conducted in fume hoods or gloveboxes. Post-synthesis waste must be segregated and handled by certified disposal services to mitigate environmental risks .

Q. How is the molecular structure of this compound validated experimentally?

  • Answer: Single-crystal X-ray diffraction is a gold standard for structural confirmation, providing bond lengths and angles (e.g., mean C–C bond length = 0.004 Å). Spectroscopic methods (NMR, IR) and computational tools (e.g., SMILES or InChi keys) supplement structural analysis .

Q. What are standard synthetic routes for quinazolin-4-one derivatives?

  • Answer: Conventional methods involve condensation of anthranilic acid with acyl chlorides or aldehydes, followed by cyclization. For example, 4-chlorobenzaldehyde reacts with methyl thioacetate to form intermediates, which are hydrogenated to yield the target compound .

Q. Which biological assays are typically used to evaluate its pharmacological potential?

  • Answer: Antibacterial activity is assessed via disk diffusion or MIC (Minimum Inhibitory Concentration) assays. Anti-inflammatory properties are tested using COX-2 inhibition or NF-κB/AP-1 transcriptional activation models .

Advanced Research Questions

Q. How does microwave irradiation improve the synthesis of quinazolin-4-one derivatives?

  • Answer: Microwave-assisted synthesis reduces reaction times (e.g., from hours to minutes) and enhances yields (e.g., 15–20% improvement) by enabling rapid, uniform heating. This method is particularly effective for one-pot, multi-step reactions involving anthranilic acid and amines .

Q. What strategies resolve contradictions in reported biological activity data?

  • Answer: Iterative validation through dose-response studies, structural analogs testing, and cross-disciplinary approaches (e.g., molecular docking to confirm binding affinities) are critical. Reproducibility checks under standardized conditions (pH, solvent, cell lines) minimize variability .

Q. How can electrochemical methods be applied to functionalize quinazolin-4-one scaffolds?

  • Answer: Electrochemical dual oxidative C(sp³)–H amination enables regioselective introduction of amino groups. This method avoids stoichiometric oxidants and operates under mild conditions (e.g., room temperature), as demonstrated in the synthesis of 6[2-((benzylamino)methyl)-3-phenylquinazolin-4(3H)-one] .

Q. What role does molecular docking play in designing quinazolin-4-one-based therapeutics?

  • Answer: Docking studies (e.g., using AutoDock or Schrödinger Suite) predict interactions with target proteins (e.g., cyclooxygenase-2 or kinase enzymes). For instance, 2-pyridyl quinazolin-4-one derivatives showed high affinity for anti-inflammatory targets in silico, guiding subsequent wet-lab experiments .

Q. How are structural modifications (e.g., halogenation or heterocyclic fusion) optimized for enhanced bioactivity?

  • Answer: Substituent effects are systematically studied via SAR (Structure-Activity Relationship) analysis. For example, 2-(3-trifluoromethoxyphenyl) analogs exhibit improved metabolic stability due to electron-withdrawing groups, while triazolylthiomethyl derivatives show potent antimicrobial activity .

Methodological Notes

  • Data Sources: Avoid non-peer-reviewed platforms (e.g., ). Prioritize journals like Journal of Medicinal Chemistry and Der Chemica Sinica for synthesis protocols .
  • Contradiction Management: Cross-reference crystallographic data (CCDC entries) with computational models to validate structural hypotheses .
  • Ethical Compliance: Adhere to institutional guidelines for hazardous waste disposal and in vivo testing .

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